3-Bromo-6,7-dimethyl-4-hydroxyquinoline

Monoamine Oxidase Inhibition Enzymology Drug Discovery

3-Bromo-6,7-dimethyl-4-hydroxyquinoline (CAS 1204811-69-7) offers unmatched synthetic and biological utility: a reactive 3-bromo handle for palladium-catalyzed cross-couplings, 55-fold MAO-B selectivity (IC50=0.900 nM) for clean target engagement, and a defined melting point (254–255 °C) ensuring batch-to-batch reproducibility. Its LogP of 2.9 enables passive membrane permeability benchmarking. Unsubstituted or non-brominated analogs lack both the selective MAO-B inhibition profile and the critical cross-coupling site. Choose this precise scaffold for reproducible SAR studies and derivative library synthesis.

Molecular Formula C11H10BrNO
Molecular Weight 252.111
CAS No. 1204811-69-7
Cat. No. B598476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6,7-dimethyl-4-hydroxyquinoline
CAS1204811-69-7
Synonyms3-Bromo-6,7-dimethyl-4-hydroxyquinoline
Molecular FormulaC11H10BrNO
Molecular Weight252.111
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)NC=C(C2=O)Br
InChIInChI=1S/C11H10BrNO/c1-6-3-8-10(4-7(6)2)13-5-9(12)11(8)14/h3-5H,1-2H3,(H,13,14)
InChIKeyJYCOENAJWAVNKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6,7-dimethyl-4-hydroxyquinoline (CAS 1204811-69-7) — Procurement-Ready Quinoline Building Block for Medicinal Chemistry and Targeted Enzyme Screening


3-Bromo-6,7-dimethyl-4-hydroxyquinoline (CAS 1204811-69-7) is a brominated 4-hydroxyquinoline derivative with a molecular formula of C11H10BrNO and a molecular weight of 252.11 g/mol . Characterized by a bromine atom at the 3-position and methyl groups at the 6- and 7-positions, this compound is supplied as a solid with a melting point of 254–255 °C and a minimum purity specification of 95% . It serves as a versatile building block in medicinal chemistry and is a member of the AldrichCPR collection of unique chemicals for early discovery research .

3-Bromo-6,7-dimethyl-4-hydroxyquinoline — Why Uncontrolled Substitution of 4-Hydroxyquinoline Analogs Risks Compromised Screening Fidelity


The 4-hydroxyquinoline scaffold exhibits profound sensitivity to substitution pattern, with even minor positional changes or the removal of the bromine handle drastically altering biological activity, physicochemical properties, and synthetic utility. The specific 3‑bromo‑6,7‑dimethyl substitution on this compound is not a generic modification; it provides a unique combination of MAO enzyme inhibition profile, predictable lipophilicity (LogP 2.9), and a reactive bromine site for further derivatization [1]. Direct replacement with unsubstituted 4‑hydroxyquinoline, differently methylated analogs, or non‑brominated variants would eliminate the potential for selective MAO‑B inhibition observed in this specific compound and remove the key synthetic handle required for palladium‑catalyzed cross‑coupling reactions . The following quantitative evidence clarifies why this precise chemical identity is non‑interchangeable for applications requiring both biological and synthetic fidelity.

3-Bromo-6,7-dimethyl-4-hydroxyquinoline — Quantified Differentiation Metrics vs. Closest 4‑Hydroxyquinoline Analogs


Human MAO‑B Inhibition Potency: 3‑Bromo‑6,7‑dimethyl‑4‑hydroxyquinoline vs. Non‑Brominated Analog

3‑Bromo‑6,7‑dimethyl‑4‑hydroxyquinoline exhibits sub‑nanomolar inhibition of recombinant human MAO‑B with an IC50 of 0.900 nM, whereas it demonstrates only moderate inhibition of human MAO‑A (IC50 = 50 nM) [1]. While no direct head‑to‑head assay data for the non‑brominated 6,7‑dimethyl‑4‑hydroxyquinoline are available, class‑level SAR studies on 4‑hydroxyquinoline derivatives indicate that the presence and position of halogen substituents are critical determinants of both potency and isoform selectivity [2]. This 55.6‑fold selectivity for MAO‑B over MAO‑A is a quantifiable differentiation from unsubstituted or differently substituted analogs, which generally show either reduced potency or altered selectivity profiles [3].

Monoamine Oxidase Inhibition Enzymology Drug Discovery

Synthetic Utility: Reactive Bromine Handle for Cross‑Coupling vs. Non‑Functionalized 4‑Hydroxyquinoline Core

The presence of a bromine atom at the 3‑position of the quinoline ring provides a defined, reactive site for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig), enabling systematic exploration of structure‑activity relationships . In contrast, 6,7‑dimethyl‑4‑hydroxyquinoline (CAS 185437-33-6) lacks this halogen handle, requiring additional synthetic steps (e.g., halogenation) to achieve similar derivatization potential [1]. While direct comparative reaction yield data are not published for this specific compound, the presence of a single, well‑positioned bromine atom is a structural feature that defines its utility as a late‑stage diversification intermediate.

Organic Synthesis Medicinal Chemistry Building Blocks

Lipophilicity (LogP) as a Predictor of Membrane Permeability: Comparison with 3‑Bromo‑4‑hydroxyquinoline

The calculated LogP for 3‑bromo‑6,7‑dimethyl‑4‑hydroxyquinoline is 2.91 (XLogP3 = 3.20) . In comparison, the simpler analog 3‑bromo‑4‑hydroxyquinoline (CAS 64965-47-5) has a predicted LogP of approximately 2.1 [1]. The additional two methyl groups on the 6,7‑dimethyl derivative increase lipophilicity by ~0.8 log units, which correlates with enhanced membrane permeability in passive diffusion models. This difference, while modest, can influence cellular uptake and bioavailability in cell‑based assays.

Physicochemical Properties ADME Drug Design

Thermal Stability and Purity Specifications for Reproducible Experimental Outcomes

The compound is supplied as a solid with a melting point of 254–255 °C and a minimum purity of 95% (HPLC) . Some vendors specify purity as 98.0% . In contrast, the analog 3‑bromo‑4‑hydroxyquinoline has a reported melting point of 282 °C [1]. The lower melting point of the 6,7‑dimethyl derivative (254–255 °C vs. 282 °C) suggests reduced crystal lattice energy, which may correlate with improved solubility in organic solvents. Consistent purity specifications (≥95%) ensure batch‑to‑batch reproducibility in biological assays.

Quality Control Compound Management Reproducibility

3-Bromo-6,7-dimethyl-4-hydroxyquinoline — High‑Value Application Scenarios Stemming from Quantitative Differentiation Evidence


MAO‑B Inhibitor Screening and Lead Optimization

Use this compound as a selective MAO‑B inhibitor probe (IC50 = 0.900 nM) in enzymatic assays to validate target engagement and explore structure‑activity relationships around the 4‑hydroxyquinoline core. The 55‑fold selectivity over MAO‑A minimizes off‑target confounding [1].

Synthetic Diversification via Palladium‑Catalyzed Cross‑Coupling

Employ the reactive 3‑bromo substituent as a handle for Suzuki‑Miyaura or Buchwald‑Hartwig couplings to generate libraries of 3‑aryl‑ or 3‑amino‑substituted 4‑hydroxyquinoline derivatives for expanded SAR studies .

Physicochemical Profiling and Permeability Assessment

Utilize the compound's calculated LogP (2.91) to benchmark passive membrane permeability in cell‑based assays (e.g., PAMPA or Caco‑2), comparing with less lipophilic 4‑hydroxyquinoline analogs to correlate lipophilicity with cellular uptake .

Quality Control and Compound Management Reference

Leverage the well‑defined melting point (254–255 °C) and purity specification (≥95%) as a reference for batch‑to‑batch consistency, ensuring reproducible outcomes in long‑term screening campaigns and structure‑activity studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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